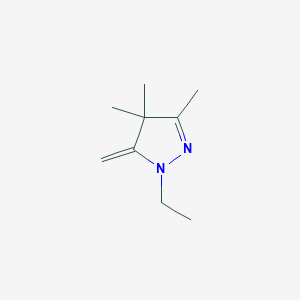
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMHP, and it is a pyrazole derivative. The synthesis of EMHP is relatively simple, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of EMHP is not fully understood, but it is believed to be related to its ability to inhibit the production of pro-inflammatory cytokines. EMHP has also been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to be involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
EMHP has been found to have a number of biochemical and physiological effects. It has been shown to have potent anti-inflammatory and anti-tumor properties. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. EMHP has been studied for its potential to treat a variety of diseases, including cancer, arthritis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EMHP in laboratory experiments include its ease of synthesis, its potent anti-inflammatory and anti-tumor properties, and its potential to treat a variety of diseases. However, there are also limitations to using EMHP in laboratory experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential for toxicity, which needs to be carefully evaluated before using EMHP in vivo.
Direcciones Futuras
There are several future directions for research on EMHP. One area of research is to further investigate its mechanism of action. Another area of research is to evaluate its potential as a drug candidate for the treatment of various diseases. Additionally, research could be conducted to evaluate the safety and toxicity of EMHP in vivo. Overall, EMHP has the potential to be a valuable compound in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of EMHP is achieved through the condensation reaction of 1-ethyl-3,4,4-trimethylpyrazol-5-one and methylglyoxal. This reaction results in the formation of EMHP as a yellow solid. This synthesis method has been widely used in the laboratory setting, and it has been optimized for high yields.
Aplicaciones Científicas De Investigación
EMHP has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. EMHP has been found to have potent anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
107535-57-9 |
|---|---|
Nombre del producto |
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole |
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
1-ethyl-3,4,4-trimethyl-5-methylidenepyrazole |
InChI |
InChI=1S/C9H16N2/c1-6-11-8(3)9(4,5)7(2)10-11/h3,6H2,1-2,4-5H3 |
Clave InChI |
FVRXVSCAEHGWBC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C)C(C(=N1)C)(C)C |
SMILES canónico |
CCN1C(=C)C(C(=N1)C)(C)C |
Sinónimos |
1H-Pyrazole, 1-ethyl-4,5-dihydro-3,4,4-trimethyl-5-methylene- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



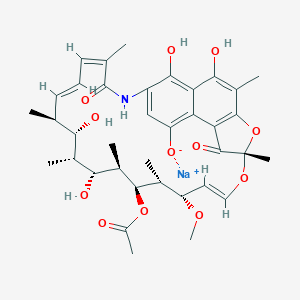
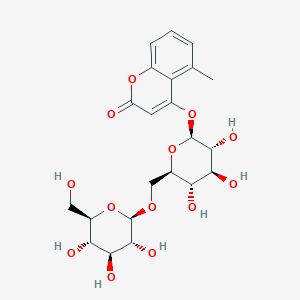
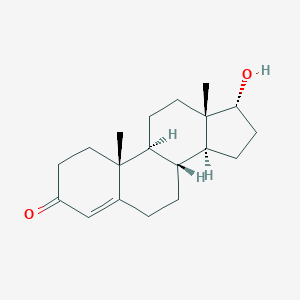
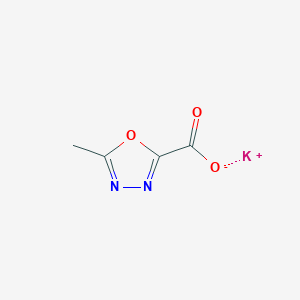
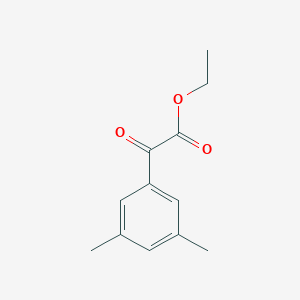
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
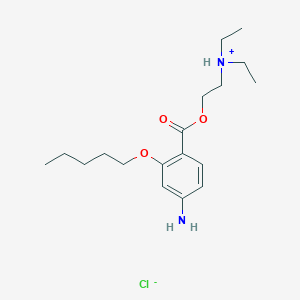
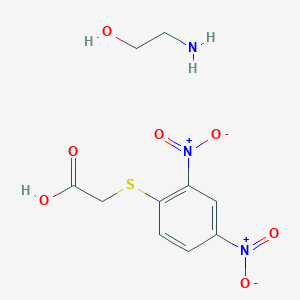
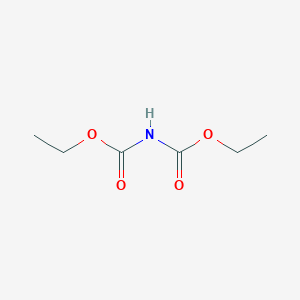
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
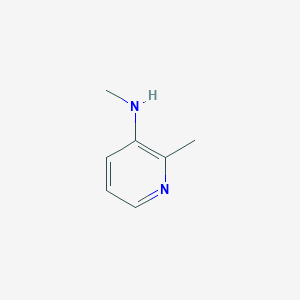


![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)